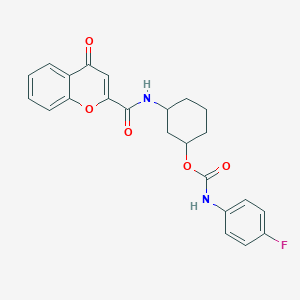

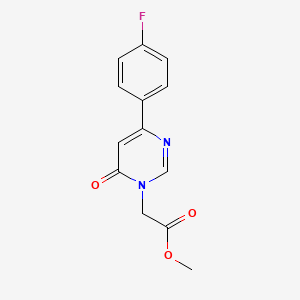

3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” is a chemical compound that is part of the chromene family . Chromenes are a class of compounds that have been found to have various biological activities .

Synthesis Analysis

The synthesis of chromene derivatives often involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular structure of “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can be analyzed using various spectroscopic techniques. For instance, NMR signals in a series of 4-oxo-4-chromene-2-carboxamides have been analyzed in terms of rotation of the amide group .Chemical Reactions Analysis

The chemical reactions involving chromene derivatives can be quite complex. For instance, an unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has been reported, leading to the formation of bis-chromones .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can be determined using various techniques. For instance, NMR can be used to analyze the rotational barriers and conformational options .科学的研究の応用

Synthesis Methods

- Efficient One-Pot Synthesis: Researchers have developed one-pot synthesis methods for chromene derivatives, including 4H-chromene-3-carboxamides, demonstrating efficient, simple, and broad substrate scopes (Subbareddy & Sumathi, 2017).

- Solvent-Free Synthesis: Novel methods for synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions have been reported, emphasizing environmental friendliness and efficiency (Chitreddy & Shanmugam, 2017).

Biological Activities

- Antioxidant and Antibacterial Properties: Certain 4H-chromene-3-carboxamide derivatives exhibit significant antioxidant and antibacterial activities, highlighting their potential in pharmaceutical applications (Subbareddy & Sumathi, 2017).

- Anticholinesterase Activity: N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown notable activity against acetylcholinesterase, suggesting their use in treating neurological disorders (Ghanei-Nasab et al., 2016).

Chemical Properties

- Crystal Structures: The molecular structure and crystallography of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been explored, providing insights into their chemical properties and potential applications (Gomes et al., 2015).

Other Applications

- Chemosensors: Chromene derivatives have been used to develop highly sensitive and selective chemosensors, particularly for detecting ions like Cu2+ and H2PO4− (Meng et al., 2018).

- Fluorescence Imaging: They have also been utilized in fluorescence imaging, revealing high thiol levels in drug-resistant cells, which is crucial for understanding cancer cell biology (Ma et al., 2020).

作用機序

While the specific mechanism of action for “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” is not mentioned in the sources, chromone-2-carboxamido-alkylamines have been found to exhibit potent acetylcholinesterase inhibitory activities . This suggests that they could potentially be used in the treatment of Alzheimer’s disease .

将来の方向性

The future directions for research on “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, chromone-2-carboxamido-alkylamines have shown promise as potential anti-Alzheimer’s agents , suggesting that similar compounds could also have therapeutic potential.

特性

IUPAC Name |

[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPFPMXTPITIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)

![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)

![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)

![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)